molecular formula C20H30N4O2S B10932986 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10932986
M. Wt: 390.5 g/mol
InChI Key: IFXIRTMJXAQZJE-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzyl chloride derivative reacts with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)phenyl]methylpyrazole-4-sulfonamide
  • 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]pyrazole-4-sulfonamide

Uniqueness

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C20H30N4O2S/c1-5-24-17(4)20(16(3)22-24)27(25,26)21-14-18-8-6-7-9-19(18)23-12-10-15(2)11-13-23/h6-9,15,21H,5,10-14H2,1-4H3

InChI Key

IFXIRTMJXAQZJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCC(CC3)C)C

Origin of Product

United States

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